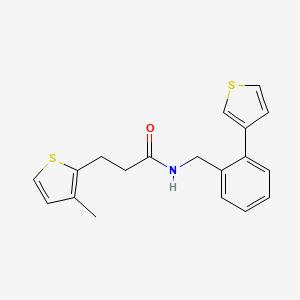

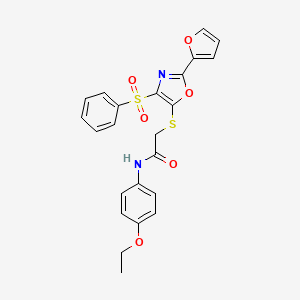

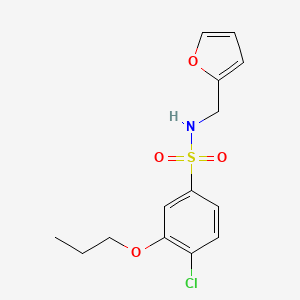

![molecular formula C14H12N2O2 B2580936 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid CAS No. 1706446-81-2](/img/structure/B2580936.png)

3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid” is a chemical compound with the molecular weight of 238.25 . It is also known as (E)-3-(9H-pyrido[3,4-b]indol-3-yl)acrylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Indole-3-propionic acid can be obtained from tryptophan by deamination reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O2/c17-14(18)6-5-9-7-11-10-3-1-2-4-12(10)16-13(11)8-15-9/h1-8,16H,(H,17,18)/b6-5+ . This code provides a specific description of the compound’s molecular structure.科学的研究の応用

Comprehensive Review of α-Carboline Alkaloids

The α-carboline alkaloids, including 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid , represent a significant class of compounds in medicinal chemistry. These compounds exhibit a broad spectrum of bioactivities due to their unique structural framework, which consists of a pyridine ring fused with an indole backbone. Recent studies have underscored their potential in antitumor, antimicrobial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant applications. The exploration of their biological activities, alongside the identification of targets and main structure-activity relationships (SARs), has opened new avenues for drug discovery and development. This comprehensive analysis provides insights into the challenges and future directions for research on α-carbolines, highlighting their versatility and promising prospects in medicinal chemistry (Li et al., 2022).

Indole Synthesis and Classification

The synthesis and classification of indoles, including This compound , have been extensively reviewed, providing a comprehensive framework for the classification of all indole syntheses. The methodology for indole construction has been critically analyzed, illustrating various synthetic strategies and highlighting significant contributions in this area. This review serves as a valuable resource for understanding the current state of the art in indole synthesis, offering a foundation for future research and development efforts in this domain (Taber & Tirunahari, 2011).

Biotechnological Routes from Biomass

The utilization of lactic acid from biomass for the synthesis of valuable chemicals presents a sustainable approach to green chemistry. This methodology allows for the production of compounds such as pyruvic acid, acrylic acid, and lactate ester from lactic acid via chemical and biotechnological routes. Such processes not only offer environmentally friendly alternatives but also underscore the potential of biomass as a feedstock for the production of chemicals with significant applications in drug synthesis and other fields (Gao, Ma, & Xu, 2011).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, serves as a key building block chemical with versatile applications in drug synthesis. Its unique functional groups facilitate the synthesis of a wide array of value-added chemicals and medicinally active functional groups. The utilization of LEV in cancer treatment, medical materials, and other medical fields highlights its potential to reduce the cost of drug synthesis, simplify synthesis steps, and contribute to cleaner reaction processes. This review emphasizes the importance of LEV and its derivatives in the advancement of medicinal chemistry and drug development (Zhang et al., 2021).

特性

IUPAC Name |

3-(9H-pyrido[3,4-b]indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-14(18)6-5-9-7-11-10-3-1-2-4-12(10)16-13(11)8-15-9/h1-4,7-8,16H,5-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKFLVALSZVGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)

![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)

![4-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2580861.png)

![1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone](/img/structure/B2580866.png)